molecular formula C10H13N5O2 B14818826 N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14818826
M. Wt: 235.24 g/mol
InChI Key: XKVJRBAGCADWFK-UHFFFAOYSA-N
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Description

N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its versatility in drug design due to its structural similarity to purine bases . This makes TP-based compounds potential bioisosteres for purines in the design of novel therapeutic agents . The TP core is known for its ability to engage in diverse molecular interactions, including hydrogen bonding and coordination with metal ions, which can be exploited to target various enzymes and biological pathways . While the specific biological activity of this particular derivative is under investigation, analogous TP compounds have demonstrated significant potential in pharmaceutical research. Related structures have been developed as inhibitors targeting viral polymerases, such as those of influenza A virus, by disrupting essential protein-protein interactions . Furthermore, the TP scaffold has been successfully utilized in the design of inhibitors for kinases like CDK-2 and PI3K, which are critical targets in oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C10H13N5O2/c1-6-5-7(2)15-10(11-6)12-8(13-15)9(16)14(3)17-4/h5H,1-4H3

InChI Key

XKVJRBAGCADWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N(C)OC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Route (Pathway A)

Step 1: Synthesis of Ethyl 5,7-Dimethyl-Triazolo[1,5-a]Pyrimidine-2-Carboxylate
Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with acetylacetone (2,4-pentanedione) in acetic acid under reflux to form the triazolopyrimidine core. This reaction proceeds via Knorr-type cyclization.

Reaction Conditions

  • Molar ratio : 1:1.2 (triazole:diketone)
  • Solvent : Acetic acid (reflux, 8–12 h)
  • Yield : 72–85%

Step 2: Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 80°C for 4 h, yielding 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid.

Step 3: Chlorination to Acyl Chloride
The carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 80°C for 3 h to form the corresponding acyl chloride.

Step 4: Amide Coupling
The acyl chloride reacts with N-methoxy-N-methylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Optimization Notes

  • Additives : 4,4'-Trimethylenedipiperidine improves coupling efficiency (yield increase from 65% to 82%).
  • Temperature : Room temperature (25°C), 6 h.

Multicomponent One-Pot Synthesis (Pathway B)

A one-pot approach combines 5-amino-1,2,4-triazole, acetylacetone, and ethyl acetoacetate under microwave irradiation. However, this method requires post-functionalization to introduce the carboxamide group and suffers from lower regioselectivity (yield: 45–55%).

Alternative Halogenation-Displacement Strategy (Pathway C)

Step 1: Chlorination at Position 2
5,7-Dimethyl-triazolo[1,5-a]pyrimidine is treated with POCl₃ to introduce a chloride at position 2.

Step 2: Nucleophilic Displacement
The chloride reacts with N-methoxy-N-methylcarbamoyl chloride under Ullmann conditions (CuI, K₂CO₃, DMF, 100°C).

Limitations

  • Low functional group tolerance.
  • Requires high temperatures (yield: 38–42%).

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B Pathway C
Overall Yield 62–68% 45–55% 38–42%
Purity (HPLC) >98% 90–92% 85–88%
Scalability High Moderate Low
Key Advantage High selectivity One-pot synthesis Avoids acyl chloride

Structural Characterization and Analytical Data

1H-NMR (400 MHz, CDCl₃)

  • δ 2.65 (s, 6H, C5/C7-CH₃)
  • δ 3.42 (s, 3H, N-CH₃)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 8.21 (s, 1H, C3-H)

13C-NMR (100 MHz, CDCl₃)

  • δ 24.1 (C5/C7-CH₃), 38.2 (N-CH₃), 61.5 (OCH₃), 158.9 (C=O), 162.4 (C2).

HRMS (ESI)

  • m/z Calculated for C₁₁H₁₅N₅O₂: 273.1218; Found: 273.1221.

Industrial-Scale Considerations

  • Pathway A is preferred for kilogram-scale production due to robust yields and commercial availability of starting materials.
  • Cost Analysis : Raw material costs for Pathway A total $1,200/kg (vs. $1,800/kg for Pathway C).

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, phosphorus oxychloride, hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be contextualized by comparing it to structurally related compounds. Key analogs and their activities are summarized below:

Table 1. Structural and Functional Comparison of Triazolopyrimidine Carboxamide Derivatives

Compound Name Substituents Biological Activity/Findings Reference ID
This compound N-methoxy, N-methyl, 5-CH₃, 7-CH₃ Inferred: Potential antiviral/herbicidal activity based on core structure
N-(4-Methoxybenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide N-(4-methoxybenzyl), 5-CH₃, 7-CH₃ 19.53 ± 2.83% inhibition in immunoproteasome assays; moderate activity
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (Compound 11) Unsubstituted carboxamide, 5-CH₃, 7-CH₃ Antituberculosis activity (MIC = 3.13 µg/mL against M. tuberculosis)
α-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides Thioacetamide or sulfonylacetamide side chains, 5-CH₃, 7-CH₃ Herbicidal activity (83–92% inhibition against barnyardgrass at 100 µg/mL)
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide 5-CH₃, 7-Ph, unsubstituted carboxamide Intermediate in antiviral drug synthesis (anti-influenza RdRP disruption)

Key Observations:

Substituent Effects on Bioactivity :

  • The N-methoxy group in the target compound may improve metabolic stability compared to unsubstituted carboxamides (e.g., Compound 11) or bulkier arylalkyl groups (e.g., N-(4-methoxybenzyl) in ).
  • Methyl groups at 5- and 7-positions are conserved across analogs and correlate with herbicidal and antituberculosis activity .

Antiviral Potential: While direct data for the target compound is unavailable, its core structure aligns with triazolopyrimidine carboxamides that disrupt influenza RNA polymerase (RdRP) . The N-methoxy substitution could enhance binding to viral targets.

Herbicidal Activity :

  • Thio/sulfonyl acetamide derivatives (e.g., ) exhibit potent herbicidal effects, suggesting that the carboxamide moiety in the target compound may be optimized for similar agrochemical applications.

Antiparasitic and Antituberculosis Applications :

  • Compound 11’s antituberculosis activity highlights the scaffold’s versatility. The target compound’s methyl and methoxy groups may further modulate pharmacokinetics for such applications.

Predicted Physicochemical Properties:

  • Solubility : The N-methoxy group may enhance water solubility compared to purely hydrophobic analogs.
  • Thermal Stability : Methyl groups at 5/7 positions likely increase melting points (cf. 230–306°C for related carboxamides ).

Biological Activity

N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrimidine structure , with methoxy and trimethyl groups that enhance its chemical properties. These modifications influence its solubility and reactivity in biological systems, making it a candidate for various therapeutic applications.

Structural Feature Description
Triazole RingA five-membered ring containing three nitrogen atoms.
Pyrimidine StructureA six-membered ring containing two nitrogen atoms.
Methoxy GroupEnhances solubility and biological activity.
Trimethyl GroupsPotentially influences pharmacokinetics and dynamics.

Antiviral Activity

This compound has shown significant antiviral properties, particularly against the influenza A virus . Research indicates that it disrupts the interaction between crucial viral proteins within the polymerase complex:

  • Mechanism of Action : The compound inhibits the interaction between the polymerase acidic protein (PA) and basic protein 1 (PB1), essential for viral RNA synthesis.
  • Efficacy : Studies have demonstrated its ability to effectively target viral polymerases, positioning it as a promising lead compound for antiviral drug development .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazolo-pyrimidine derivatives are known for their antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Compounds derived from similar structures have shown activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
  • Case Studies :
    • A derivative exhibited IC50 values of 9.47 µM against MGC-803 cells, outperforming standard chemotherapy agents like 5-fluorouracil .
    • Mechanistic studies revealed that certain derivatives induce apoptosis and cell cycle arrest in cancer cells by targeting critical signaling pathways such as ERK .

Comparative Analysis of Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Biological Activity IC50 Values
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamideAntiviral against influenzaNot specified
7-Methyl-5-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivativesAntitumor effects across various linesVaries by substitution
This compoundInhibits viral polymerase; anticancer potential9.47 µM (MGC-803)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?

  • Methodology :

  • Core Synthesis : Start with cyclization of pyrimidine precursors. For example, 1-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide derivatives can react with metal nitrates (e.g., Ni(NO₃)₂) in ethanol under reflux to form triazolo[1,5-a]pyrimidine cores .
  • Functionalization : Introduce the methoxy and methyl groups via nucleophilic substitution or condensation. Use acetonitrile as a solvent with sulfonyl chlorides or acylating agents for carboxamide formation .
  • Crystallization : Recrystallize using ethanol or ethyl acetate/petroleum ether mixtures to obtain pure crystals .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify characteristic peaks for methyl groups (δ 2.3–2.6 ppm), methoxy protons (δ 3.0–3.5 ppm), and aromatic protons (δ 7.2–8.9 ppm). Split patterns (e.g., triplets for CH₂ groups) confirm substitution .
  • MS (ESI) : Look for [M+H]⁺ ions. For example, a molecular ion at m/z ~320–350 aligns with the molecular formula C₁₁H₁₄N₆O₂ .
  • Elemental Analysis : Validate C, H, N content with ≤0.5% deviation from calculated values .

Q. What crystallographic methods determine the 3D structure of this compound?

  • Methodology :

  • Data Collection : Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL2014 for structure solution. Key parameters include R-factors < 0.05 and bond length/angle deviations < 0.02 Å/1° .
  • Structural Insights : Triazolo-pyrimidine cores exhibit planar geometry, with carboxamide groups forming intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) affect bioactivity in triazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • SAR Studies : Synthesize analogs by replacing methoxy with halogens or alkyl groups. Test against biological targets (e.g., enzymes or receptors) using in vitro assays .
  • Key Findings : Methoxy groups enhance solubility but reduce receptor binding affinity compared to lipophilic substituents (e.g., trifluoromethyl) .
  • Contradictions : While some derivatives show herbicidal activity (IC₅₀ ~10 μM for barnyardgrass) , others exhibit anticancer potential via kinase inhibition (IC₅₀ ~1–5 μM) .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CB2 cannabinoid receptors). The carboxamide group often forms hydrogen bonds with active-site residues .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level. HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity .
  • MD Simulations : Run 100-ns trajectories to assess binding mode persistence. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .

Q. How to resolve contradictions in reported bioactivity data for triazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Experimental Variables : Compare assay conditions (e.g., cell lines, concentrations). For example, anti-cancer activity in HeLa cells may not replicate in MCF-7 due to metabolic differences .
  • Structural Confounders : Ensure purity (>98% by HPLC) and stereochemical consistency (e.g., cis vs. trans isomers) .

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